molecular formula C17H16ClNO4 B4193753 3-{[2-(3-chlorophenoxy)propanoyl]amino}-4-methylbenzoic acid

3-{[2-(3-chlorophenoxy)propanoyl]amino}-4-methylbenzoic acid

Cat. No.: B4193753
M. Wt: 333.8 g/mol
InChI Key: JRVWZUMLZDHWDG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-{[2-(3-chlorophenoxy)propanoyl]amino}-4-methylbenzoic acid: is an organic compound that belongs to the class of aromatic carboxylic acids. This compound is characterized by the presence of a chlorophenoxy group, a propanoyl group, and a methylbenzoic acid moiety. It is often used in various chemical and pharmaceutical research applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[2-(3-chlorophenoxy)propanoyl]amino}-4-methylbenzoic acid typically involves the following steps:

    Formation of 3-chlorophenoxypropanoyl chloride: This is achieved by reacting 3-chlorophenol with propanoyl chloride in the presence of a base such as pyridine.

    Amidation Reaction: The resulting 3-chlorophenoxypropanoyl chloride is then reacted with 4-methylbenzoic acid in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound can undergo oxidation reactions, typically involving reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorophenoxy group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydroxide in aqueous medium.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenoxy compounds.

Scientific Research Applications

3-{[2-(3-chlorophenoxy)propanoyl]amino}-4-methylbenzoic acid is used in various scientific research applications, including:

    Chemistry: As a building block in the synthesis of more complex organic molecules.

    Biology: In the study of enzyme inhibition and protein-ligand interactions.

    Medicine: Potential use in the development of pharmaceutical agents targeting specific biological pathways.

    Industry: Utilized in the production of specialty chemicals and intermediates.

Mechanism of Action

The mechanism of action of 3-{[2-(3-chlorophenoxy)propanoyl]amino}-4-methylbenzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. The pathways involved can include signal transduction, metabolic processes, and cellular regulation.

Comparison with Similar Compounds

Similar Compounds

  • 3-{[2-(2-chlorophenoxy)propanoyl]amino}-4-methylbenzoic acid
  • 3-{[2-(4-chlorophenoxy)propanoyl]amino}-4-methylbenzoic acid
  • 3-{[2-(3-chlorophenoxy)propanoyl]amino}-2-methylbenzoic acid

Uniqueness

The uniqueness of 3-{[2-(3-chlorophenoxy)propanoyl]amino}-4-methylbenzoic acid lies in its specific structural configuration, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns, binding affinities, and biological activities, making it valuable for targeted research and applications.

Properties

IUPAC Name

3-[2-(3-chlorophenoxy)propanoylamino]-4-methylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClNO4/c1-10-6-7-12(17(21)22)8-15(10)19-16(20)11(2)23-14-5-3-4-13(18)9-14/h3-9,11H,1-2H3,(H,19,20)(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRVWZUMLZDHWDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)O)NC(=O)C(C)OC2=CC(=CC=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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